N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide
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Overview
Description
N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. . The final step involves the condensation of the indole and pyridinecarbohydrazide units under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve high-pressure and high-temperature reactions to ensure efficient synthesis. For example, the reaction of diethanolamine and methylamine at 250 bar and 200°C can be used to produce the piperazine intermediate . This intermediate is then further reacted with the indole and pyridinecarbohydrazide units to yield the final product.
Chemical Reactions Analysis
Types of Reactions
N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as DNA or proteins. The compound can intercalate into DNA, stabilizing the double helix and potentially inhibiting transcription or replication processes . Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A simpler piperazine derivative used in various pharmaceutical applications.
Methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate: A related compound with similar structural features.
Uniqueness
N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of indole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminopyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-24-10-12-25(13-11-24)14-26-17-8-3-2-6-15(17)18(20(26)28)22-23-19(27)16-7-4-5-9-21-16/h2-9,28H,10-14H2,1H3 |
InChI Key |
YEXJFBMBFPUBNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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